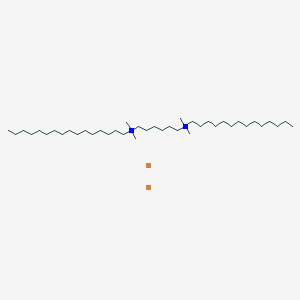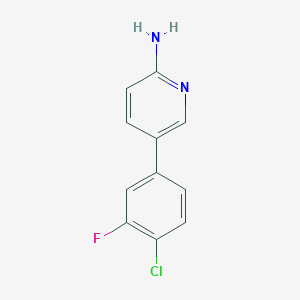
2-Bromo-4-(cyclopropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(cyclopropyl)thiophene is an organobromine compound with the molecular formula C₇H₇BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(cyclopropyl)thiophene typically involves the bromination of 4-(cyclopropyl)thiophene. One common method is the electrophilic aromatic substitution reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a solvent such as dichloromethane or acetic acid at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters, facilitated by palladium catalysts.
Oxidation and Reduction: While less common, the thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like potassium carbonate (K₂CO₃) in solvents such as tetrahydrofuran (THF) or toluene.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
2-Bromo-4-(cyclopropyl)thiophene is utilized in various fields of scientific research:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the fabrication of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for 2-Bromo-4-(cyclopropyl)thiophene in chemical reactions typically involves the activation of the bromine atom, making it a good leaving group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then undergoes transmetalation with a boronic acid to form the desired product .
Comparison with Similar Compounds
2-Bromothiophene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
4-Bromo-2-(cyclopropyl)thiophene: Positional isomer with different electronic properties due to the location of the bromine and cyclopropyl groups.
Uniqueness: 2-Bromo-4-(cyclopropyl)thiophene’s unique structure, with both a bromine atom and a cyclopropyl group, provides a balance of reactivity and steric hindrance, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7BrS |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
2-bromo-4-cyclopropylthiophene |
InChI |
InChI=1S/C7H7BrS/c8-7-3-6(4-9-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
BBLGIGMAMHOONG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)

![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)







